molecular formula C10H9ClN2O B13586504 5-(3-Chloro-4-methylphenyl)isoxazol-3-amine

5-(3-Chloro-4-methylphenyl)isoxazol-3-amine

Cat. No.: B13586504
M. Wt: 208.64 g/mol
InChI Key: XJRTUTUODLSKPJ-UHFFFAOYSA-N
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Description

5-(3-Chloro-4-methylphenyl)isoxazol-3-amine is a chemical compound that belongs to the isoxazole family. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This particular compound is characterized by the presence of a chloro and methyl group on the phenyl ring, which is attached to the isoxazole moiety. Isoxazoles are known for their wide range of biological activities and are commonly found in many commercially available drugs .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Chloro-4-methylphenyl)isoxazol-3-amine can be achieved through various methods. One common approach involves the cycloaddition reaction of nitrile oxides with alkynes. This reaction is typically catalyzed by copper (I) or ruthenium (II) to form the isoxazole ring . Another method involves the use of tert-butyl nitrite or isoamyl nitrite, which enables an efficient, one-pot approach for the synthesis of 3,5-disubstituted isoxazoles from substituted aldoximes and alkynes under conventional heating conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using similar cycloaddition reactions. The choice of catalysts and reaction conditions can be optimized to maximize yield and minimize waste. Metal-free synthetic routes are also being explored to reduce costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(3-Chloro-4-methylphenyl)isoxazol-3-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents used.

    Reduction: Reduction reactions can modify the isoxazole ring or the substituents on the phenyl ring.

    Substitution: The chloro and methyl groups on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of nitro derivatives, while reduction can yield amine derivatives .

Scientific Research Applications

5-(3-Chloro-4-methylphenyl)isoxazol-3-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Isoxazole derivatives are explored for their therapeutic potential in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(3-Chloro-4-methylphenyl)isoxazol-3-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)isoxazol-3-amine
  • 5-(4-Methoxyphenyl)isoxazol-3-amine

Uniqueness

5-(3-Chloro-4-methylphenyl)isoxazol-3-amine is unique due to the specific positioning of the chloro and methyl groups on the phenyl ring. This structural variation can lead to different biological activities and chemical reactivity compared to other isoxazole derivatives .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

5-(3-chloro-4-methylphenyl)-1,2-oxazol-3-amine

InChI

InChI=1S/C10H9ClN2O/c1-6-2-3-7(4-8(6)11)9-5-10(12)13-14-9/h2-5H,1H3,(H2,12,13)

InChI Key

XJRTUTUODLSKPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CC(=NO2)N)Cl

Origin of Product

United States

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